1-Methyl-1-phenylthiourea

Arylthiourea metabolism Toxicity antagonism In vivo protection

1-Methyl-1-phenylthiourea (N-methyl-N-phenylthiourea, MPT) is an organosulfur compound of the thiourea class with molecular formula C₈H₁₀N₂S and a molecular weight of 166.25 g/mol. It is a derivative in which a methyl group is attached to one thiourea nitrogen and a phenyl group to the other.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 4104-75-0
Cat. No. B1299000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-phenylthiourea
CAS4104-75-0
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=S)N
InChIInChI=1S/C8H10N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11)
InChIKeyMCWZNJNWGQPUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-phenylthiourea (CAS 4104-75-0): A Non-Toxic Thiourea Derivative with Selective Protective Activity


1-Methyl-1-phenylthiourea (N-methyl-N-phenylthiourea, MPT) is an organosulfur compound of the thiourea class with molecular formula C₈H₁₀N₂S and a molecular weight of 166.25 g/mol [1]. It is a derivative in which a methyl group is attached to one thiourea nitrogen and a phenyl group to the other. Unlike its parent phenylthiourea (PTU), which is highly toxic (rat oral LD₅₀ ~3–5 mg/kg) and acts via release of hydrogen sulfide, MPT exhibits markedly lower acute toxicity while retaining the ability to antagonize PTU's lethal effects in vivo [2]. This member of the benzenes class has a theoretical LogP of 0.9, indicating moderate lipophilicity, and is commercially available at ≥95% purity for research use [1].

Why Phenylthiourea, 1-Methyl-3-phenylthiourea, and Other Analogs Cannot Substitute for 1-Methyl-1-phenylthiourea


Within the thiourea class, substituent position critically dictates both toxicity and biological function. Phenylthiourea (PTU) is highly toxic (rat oral LD₅₀ ~3 mg/kg, i.p. LD₅₀ ~5 mg/kg) due to rapid metabolic release of H₂S, a phenomenon that limits its safe use in many in vivo models [1]. The positional isomer 1-methyl-3-phenylthiourea shares a similar toxicity profile but entirely lacks the ability to protect against PTU-induced lethality. Other analogs such as unsubstituted thiourea, 1,3-diphenylthiourea, and p-hydroxyphenylthiourea also fail to antagonize PTU toxicity [1]. Therefore, none of these in-class compounds can functionally replace 1-methyl-1-phenylthiourea in studies requiring simultaneous low toxicity and PTU-antagonizing activity, nor in synthetic routes where the specific N-methyl-N-phenyl substitution pattern is obligatory for downstream derivatization.

Head-to-Head Quantitative Evidence for 1-Methyl-1-phenylthiourea vs. Its Closest Analogs


Complete Protection Against Lethal Phenylthiourea Challenge in Rats: 1-Methyl-1-phenylthiourea vs. Its 1-Methyl-3-phenyl Isomer

In a direct head-to-head experiment, 1-methyl-1-phenylthiourea injected intraperitoneally just prior to a uniformly lethal dose of phenylthiourea (10 mg/kg = 2×LD₅₀) resulted in 0% mortality (0/5 rats died). Under identical conditions, its positional isomer 1-methyl-3-phenylthiourea afforded no protection, with 100% mortality (5/5 rats died) [1]. Neither thiourea, phenylurea, 1,3-diphenylthiourea, nor p-hydroxyphenylthiourea provided any protection [1].

Arylthiourea metabolism Toxicity antagonism In vivo protection

Acute Toxicity Profile: 1-Methyl-1-phenylthiourea Exhibits a >10-Fold Higher Tolerated Dose Than Phenylthiourea

Phenylthiourea has an established i.p. LD₅₀ of approximately 5 mg/kg in rats, with doses of 10 mg/kg (2×LD₅₀) universally lethal [1]. In contrast, 1-methyl-1-phenylthiourea administered at 50 mg/kg i.p. in rats produced no mortality (5/5 survived) [1]. When administered orally to rabbits at 150 mg/kg, no toxic effects were observed [1].

Acute toxicity Safety LD₅₀ comparison

Metabolic Stability: 33-Fold Reduction in Urinary Thione Excretion Relative to the 3-Phenyl Isomer

In rabbits, the extent of metabolic desulfuration (a proxy for H₂S-liberating potential) was compared between 1-methyl-1-phenylthiourea and its isomer 1-methyl-3-phenylthiourea. Following oral dosing at 150 mg/kg, only approximately 1% of the administered dose of 1-methyl-1-phenylthiourea was excreted in the urine as thione-metabolites within 24 h, whereas 33% of the dose of 1-methyl-3-phenylthiourea was excreted as thione compounds [1].

Metabolic desulfuration Excretion Pharmacokinetics

Structural Specificity of Protection: Only 1-Methyl-1-phenylthiourea, Not 1-Methyl-3-phenylthiourea nor S-Methyl-N-phenylisothiourea, Antagonizes PTU Toxicity

The protective action against PTU toxicity is exclusive to the N-methyl-N-phenyl arrangement of 1-methyl-1-phenylthiourea. Three structurally close compounds—1-methyl-3-phenylthiourea (positional isomer), S-methyl-N-phenylisothiourea (S-alkyl tautomer), and N-methyl-N-phenylisothiourea—were tested under identical conditions and provided zero protection (100% mortality, identical to PTU-alone controls) [1]. This pharmacophoric specificity is consistent with the compound's distinct metabolic handling of the thiourea sulfur atom.

Structure-activity relationship Positional isomerism Thiourea antagonism

Procurement-Relevant Application Scenarios for 1-Methyl-1-phenylthiourea (CAS 4104-75-0) Based on Quantitative Evidence


In Vivo Metabolic Studies Requiring a Non-Toxic, Metabolically Stable Thiourea Scaffold

When in vivo models necessitate a thiourea-containing compound but cannot tolerate the acute H₂S-mediated lethality of phenylthiourea (rat oral LD₅₀ 3 mg/kg), 1-methyl-1-phenylthiourea is the clearly preferred alternative. It exhibits no mortality at 50 mg/kg i.p. in rats and ≥150 mg/kg orally in rabbits [1], while its markedly reduced metabolic desulfuration (1% vs. 33% thione excretion relative to the 3-phenyl isomer) ensures slow, minimal H₂S-release profiles [1].

Investigations of Phenylthiourea Toxicity Mechanisms and Antagonism

For laboratories studying the mechanism of arylthiourea toxicity, this compound is an indispensable pharmacological tool. It is the only agent among tested thiourea analogs (including 1-methyl-3-phenylthiourea, thiourea, 1,3-diphenylthiourea) that completely prevents PTU-induced mortality in rats when co-administered at 2×LD₅₀ PTU doses [1]. Its failure to protect against direct H₂S challenge indicates that it acts by retarding the enzymatic desulfuration of PTU rather than by chemical scavenging, a property leveraged in experimental designs distinguishing H₂S-mediated from non-H₂S-mediated toxicity pathways [1].

Synthesis of NOS-Inhibitory S-Ethyl-N-methyl-N-phenyl-isothiourea

Commercial vendors list the primary synthetic application of 1-methyl-1-phenylthiourea as the precursor for S-ethyl-N-methyl-N-phenyl-isothiourea hydriodide, achieved by alkylation with ethyl iodide in refluxing acetone . This derived isothiourea scaffold is a privileged pharmacophore in potent, isoform-selective nitric oxide synthase (NOS) inhibitors. The N-methyl-N-phenyl substitution pattern installed by the starting thiourea is essential for the target selectivity profile of the resulting isothiourea .

Fragment-Based Drug Discovery Using a Defined N-Methyl-N-phenylthiourea Scaffold

Due to its low molecular weight (166.25 Da), moderate LogP (0.9), and clean substitution pattern, this compound is supplied as a fragment molecule for medicinal chemistry programs requiring a thiourea core with precisely positioned methyl and phenyl groups . Unlike unsubstituted thiourea, which lacks directional binding vectors, or phenylthiourea, which introduces toxicity, this compound provides a balanced profile of low toxicity and defined vectors for fragment growing or linking strategies.

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